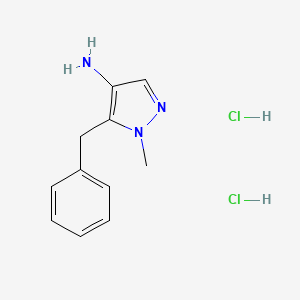

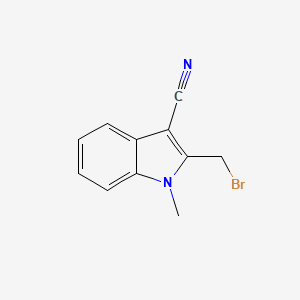

5-Benzyl-1-methylpyrazol-4-amine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Benzyl-1-methylpyrazol-4-amine;dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. This compound is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Structure and Tautomerism

Research has delved into the structural characterization of similar pyrazole derivatives, focusing on aspects like tautomerism, protonation, and isomerism. For example, the study by Holschbach et al. (2003) explored the structures of 1-benzyl-4-nitroso-5-aminopyrazole and its hydrochloride, revealing insights into amino/nitroso tautomers and the formation of conjugated cations upon protonation of the nitroso group. This research contributes to understanding the structural dynamics and chemical behavior of pyrazole derivatives in different states, including solid and solution phases (Holschbach et al., 2003).

Synthesis and Chemical Properties

The synthesis and antimicrobial activities of pyrazole derivatives have been extensively studied. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from reactions involving ester ethoxycarbonylhydrazones with primary amines, showcasing their potential antimicrobial properties. This indicates the versatility of pyrazole derivatives in chemical synthesis and their relevance in developing compounds with potential antimicrobial applications (Bektaş et al., 2007).

Antimicrobial and Cytotoxic Activities

Continuing with the theme of biological activities, Noolvi et al. (2014) prepared a series of benzimidazole derivatives, showcasing the methods for enhancing the antimicrobial and cytotoxic properties of these compounds. Such studies highlight the potential for using pyrazole derivatives as scaffolds for developing therapeutically relevant agents (Noolvi et al., 2014).

Anti-HIV Agents

The search for novel anti-HIV agents has also included the exploration of phenylpyrazole derivatives. Mizuhara et al. (2013) conducted a structure-activity relationship study, leading to the development of derivatives with significantly enhanced potency against HIV. This research underscores the importance of pyrazole derivatives in medicinal chemistry, particularly in the quest for new anti-HIV medications (Mizuhara et al., 2013).

Catalysis and Synthetic Applications

Karimi-Jaberi et al. (2012) utilized a tris(hydrogensulfato)benzene catalyst for synthesizing bis(pyrazol-5-ols) derivatives, demonstrating the compound's utility in facilitating condensation reactions under eco-friendly conditions. This highlights the role of pyrazole derivatives in synthetic organic chemistry, particularly in catalysis and the development of new synthetic methodologies (Karimi-Jaberi et al., 2012).

Wirkmechanismus

Target of Action

It is known that pyrazole derivatives, such as 5-amino-pyrazoles, are often used in the synthesis of biologically active compounds, particularly diverse heterocyclic scaffolds . These compounds have been found to have various biological and pharmacological activities .

Mode of Action

It is known that pyrazole derivatives can interact with their targets through a variety of mechanisms, depending on the specific structure of the derivative and the nature of the target .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

It is known that pyrazole derivatives can have a wide range of effects, depending on their specific structure and the nature of their targets .

Eigenschaften

IUPAC Name |

5-benzyl-1-methylpyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c1-14-11(10(12)8-13-14)7-9-5-3-2-4-6-9;;/h2-6,8H,7,12H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXWGEYXZLBHBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)CC2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2535533.png)

![3,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2535541.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2535542.png)

![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2535544.png)

![5-Acetyl-4-amino-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile](/img/structure/B2535550.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2535552.png)

![2-(3,4-dimethoxyphenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2535553.png)